

Application Notes and Protocols: Catalytic Activity of Copper Antimonide in CO₂ Reduction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper antimonide*

Cat. No.: *B3365151*

[Get Quote](#)

Audience: Researchers, scientists, and chemical development professionals.

Introduction

The electrochemical carbon dioxide reduction reaction (CO₂RR) is a pivotal strategy for converting CO₂ into valuable chemicals and fuels, contributing to a circular carbon economy. Copper (Cu) has been identified as a unique catalyst capable of reducing CO₂ to a wide array of hydrocarbons and oxygenates.^{[1][2]} However, pure copper catalysts often suffer from low product selectivity.^{[1][3]} Alloying copper with other elements, such as antimony (Sb), has emerged as a highly effective strategy to tune the electronic structure and surface properties of the catalyst, thereby enhancing both activity and selectivity for specific products.^{[4][5]}

Copper-antimonide (Cu-Sb) bimetallic systems have demonstrated remarkable performance in the CO₂RR, exhibiting high efficiency for the production of carbon monoxide (CO), formate, and exhibiting tunable selectivity towards multicarbon (C₂₊) products.^{[3][6][7]} These notes provide an overview of the applications of Cu-Sb catalysts in CO₂RR, detailed experimental protocols for their synthesis and evaluation, and a summary of their catalytic performance.

Application 1: Highly Selective Production of Carbon Monoxide (CO)

Cu-Sb alloys and antimony-doped copper have proven to be exceptionally selective catalysts for the conversion of CO₂ to CO, a crucial building block for the synthesis of various chemicals via processes like Fischer-Tropsch.^[2] The introduction of Sb modifies the electronic

environment of Cu atoms, which weakens the binding strength of the *CO intermediate, facilitating its desorption and preventing further reduction to hydrocarbons or oxygenates.[\[1\]](#)[\[8\]](#) [\[9\]](#) This results in high Faradaic efficiencies for CO, often exceeding 95%.[\[1\]](#)[\[8\]](#)

Performance Data:

Catalyst	Major Product	Max. Faradaic Efficiency (FE)	Partial Current Density (j)	Applied Potential	Electrolyte	Reference
Cu ₃ Sb Alloy	CO	97.9%	42.8 mA cm ⁻²	-0.6 V vs. RHE	0.5 M KHCO ₃	[3]
Cu ₂ Sb Alloy	CO	95.2%	27.5 mA cm ⁻²	-0.6 V vs. RHE	0.5 M KHCO ₃	[3]
Sb ₁ Cu Single-Atom Alloy	CO	>95%	142.5 mA cm ⁻² (at -150 mA cm ⁻² total j)	-	0.5 M KHCO ₃	[1] [8]
Sb ₁ Cu Single-Atom Alloy	CO	~91%	452 mA cm ⁻² (at -500 mA cm ⁻² total j)	-1.16 V vs. RHE	0.5 M KHCO ₃	[1] [8]
Sb-doped Cu/Cu ₂ O	CO	~95%	6.3 mA cm ⁻²	-0.9 V vs. RHE	-	[10]
Sb-modified Cu	CO	~82%	-	-	-	[9]

Application 2: Tunable Selectivity for C₁ (CO) vs. C₂₊ Products

A significant advancement in Cu-Sb catalysis is the ability to tune product selectivity by simply adjusting the applied current density. An antimony-modified copper (CuSb) catalyst has been shown to selectively produce CO at lower current densities while shifting towards multicarbon (C_{2+}) products like ethylene and ethanol at higher current densities.[\[6\]](#)[\[7\]](#) This unique behavior is attributed to the manipulation of oxygen species and the dynamic surface structure of the catalyst under different electrochemical conditions.[\[6\]](#)[\[7\]](#) At lower potentials, the catalyst surface favors the CO pathway. As the potential becomes more negative (higher current density), the surface promotes the dimerization of *CO intermediates, leading to the formation of C-C bonds and C_{2+} products.[\[6\]](#)

Performance Data:

Catalyst	Operating Condition	Major Product(s)	Faradaic Efficiency (FE)	Reference
CuSb-2	0.3 A/cm ² (-0.6 V vs. RHE)	CO	98.2%	[6] [7]
CuSb-2	1.1 A/cm ² (-1.1 V vs. RHE)	C_{2+} Products	75.6%	[6] [7]

Application 3: Selective Production of Formate ($HCOO^-$)

Antimony itself is known to catalyze the reduction of CO_2 to formate.[\[11\]](#)[\[12\]](#) When alloyed with copper, the resulting bimetallic catalyst can leverage the properties of both metals to achieve high efficiency for formate production while suppressing the competing hydrogen evolution reaction (HER).[\[12\]](#)[\[13\]](#) Nanoporous Sb-Bi alloys, for instance, have demonstrated a formate FE of 95.8%, significantly outperforming monometallic Sb.[\[12\]](#) While research on Cu-Bi is more prominent for this application, the synergistic effects in Cu-Sb systems also hold promise for formate synthesis.[\[13\]](#)[\[14\]](#)

Performance Data (Illustrative for Sb-based Bimetallics):

Catalyst	Major Product	Max. Faradaic Efficiency (FE)	Applied Potential	Electrolyte	Reference
Sb-Bi Alloy	Formate	95.8%	-	-	[12]
Cu _{0.8} Bi _{0.2}	Formate	>95%	-0.72 V vs. RHE	CO ₂ -sat. KHCO ₃	[13]
Cu-Sn Alloy	Formate	82.3%	-1.14 V vs. RHE	-	[15]

Experimental Protocols

Protocol 1: Synthesis of Cu-Sb Alloy Catalyst via High-Temperature Solid-State Method

This protocol is adapted from the synthesis of Cu₂Sb and Cu₃Sb alloys.[3]

Materials:

- Copper powder (Cu, 99.9%)
- Antimony powder (Sb, 99.9%)
- Quartz tubes
- Hydrogen-oxygen flame torch (or vacuum sealer)
- Tube furnace
- Deionized water

Procedure:

- Weigh Cu and Sb powders in the desired molar ratio (e.g., 2:1 for Cu₂Sb, 3:1 for Cu₃Sb).
- Thoroughly mix the powders in an agate mortar.

- Transfer the mixture into a clean quartz tube.
- Seal the quartz tube under a high vacuum using a hydrogen-oxygen flame or a vacuum sealing system.
- Place the sealed tube in a tube furnace.
- Heat the furnace to 800 °C at a rate of 5 °C/min and hold for 4 hours.
- Increase the temperature to 1000 °C and hold for an additional 4 hours.
- Remove the tube from the furnace and immediately quench it in cold water to obtain the bulk alloy.
- Grind the resulting bulk material into a fine powder for use as a catalyst. Filter and dry the powder in a vacuum oven at 60 °C for 12 hours.[3]

Protocol 2: Preparation of Catalyst Ink and Working Electrode

This protocol describes the preparation of a gas diffusion electrode (GDE) for use in a flow cell.

Materials:

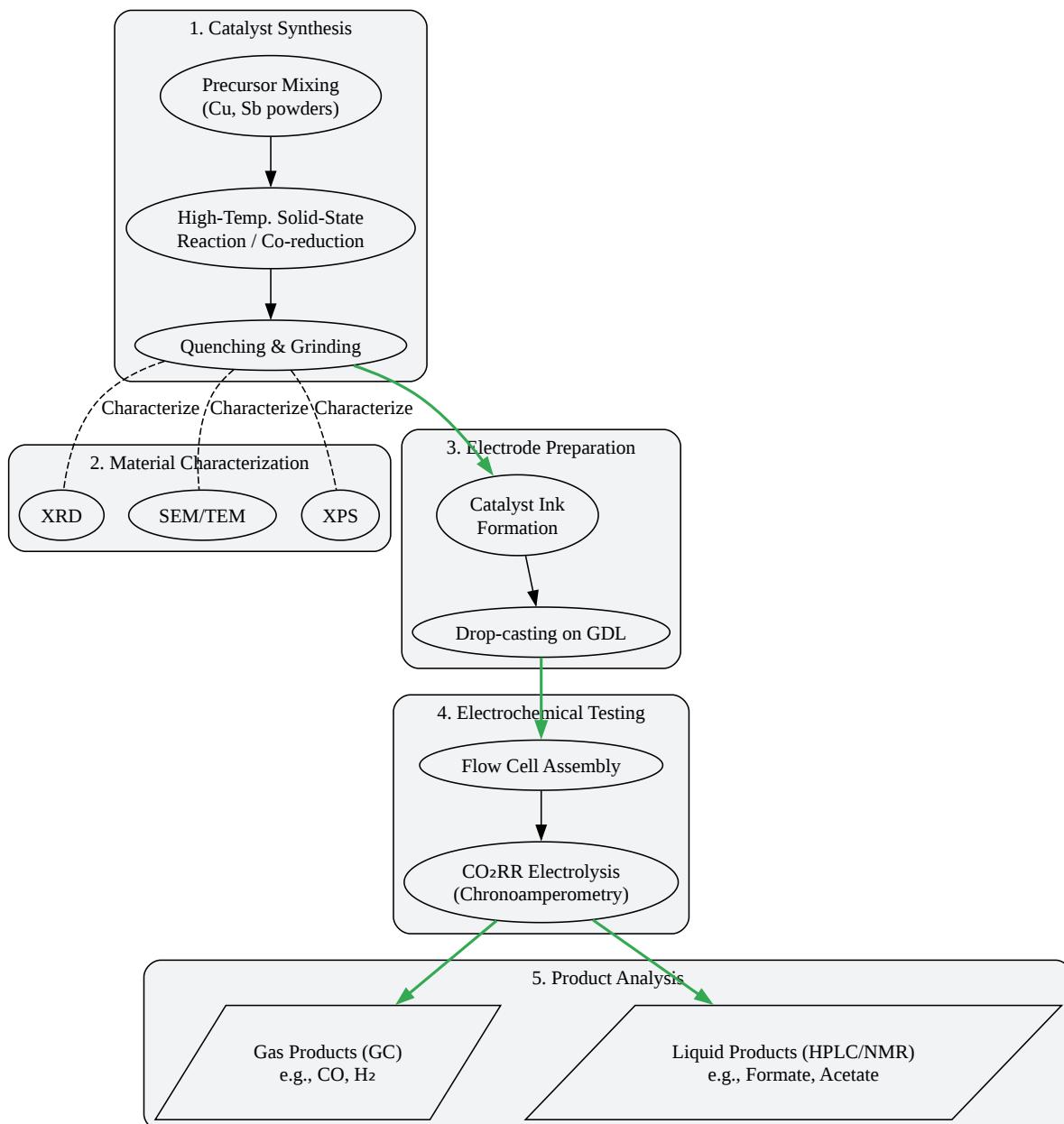
- Cu-Sb catalyst powder (5 mg)
- Nafion solution (e.g., 5 wt%)
- Anhydrous ethanol
- Isopropyl alcohol
- Gas Diffusion Layer (GDL, e.g., carbon paper)
- Ultrasonic bath
- Micropipette

Procedure:

- Prepare the catalyst ink by dispersing 5 mg of the Cu-Sb catalyst powder into a solution containing 960 μ L of anhydrous ethanol and 40 μ L of Nafion solution.[3] (Note: The exact solvent composition may vary).
- Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
- Using a micropipette, drop-coat the catalyst ink onto a gas diffusion layer (e.g., 1x1 cm² carbon paper) to achieve a desired loading (e.g., 1-2 mg cm⁻²).
- Allow the electrode to dry completely under ambient conditions or in a low-temperature vacuum oven before use.

Protocol 3: Electrochemical CO₂ Reduction Testing

This protocol outlines a typical CO₂RR experiment in a three-electrode flow cell.


Equipment:

- Potentiostat/Galvanostat
- Flow cell (with compartments for cathode, anode, and membrane)
- Reference electrode (e.g., Ag/AgCl)
- Counter electrode (e.g., Platinum foil or NiFe-LDH on Nickel Foam[3])
- Gas chromatograph (GC) for gas product analysis
- High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) for liquid product analysis
- Syringe pump
- CO₂ gas source
- Electrolyte (e.g., 0.5 M KHCO₃ or 1.0 M KOH)

Procedure:

- Assemble the flow cell with the prepared Cu-Sb working electrode as the cathode, a suitable counter electrode, and a reference electrode. Use an anion exchange membrane to separate the cathodic and anodic compartments.
- Continuously feed CO₂ gas to the cathode side of the flow cell at a controlled flow rate.
- Pump the electrolyte through the cell using a syringe pump.
- Connect the electrodes to the potentiostat.
- Perform the electrochemical reduction at a constant potential or current density.
- Collect the gaseous effluent from the cathode outlet and analyze it periodically using an online GC to quantify products like CO and H₂.
- Collect the liquid electrolyte from the cathode outlet and analyze it using HPLC or NMR to quantify liquid products such as formate, acetate, or ethanol.
- Calculate the Faradaic efficiency for each product based on the charge passed and the quantity of product detected.

Visualized Workflows and Mechanisms

[Click to download full resolution via product page](#)

Caption: Experimental workflow from catalyst synthesis to product analysis.

```
// Nodes CO2_gas [label="CO2 (gas)", fillcolor="#F1F3F4"]; CO2_ads [label="CO2", fillcolor="#FFFFFF"]; COOH [label="COOH", fillcolor="#FFFFFF"]; CO_ads [label="*CO", fillcolor="#FFFFFF"]; CO_gas [label="CO (gas)", fillcolor="#FBBC05", fontcolor="#202124"]; C2_products [label="C2+ Products\n(e.g., Ethylene, Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges CO2_gas -> CO2_ads [label="Adsorption"]; CO2_ads -> COOH [label="+ H+ + e-"]; COOH -> CO_ads [label="+ H+ + e-\n- H2O"];  
  
// Pathway 1: CO Production CO_ads -> CO_gas [label="Desorption\n(Favored on Cu-Sb)", color="#34A853", penwidth=2];  
  
// Pathway 2: C2+ Production CO_ads -> C2_products [label="*CO Dimerization &\nFurther Reduction\n(Higher Potentials)", color="#EA4335", penwidth=2];  
  
// Annotations { rank=same; CO_gas; C2_products; }  
  
note [shape=note, label="Sb alloying weakens\n*CO binding energy,\npromoting CO desorption\nand selectivity.[1][9]", fillcolor="#F1F3F4", fontcolor="#5F6368"]; CO_ads -> note [style=dashed, arrowhead=none]; }
```

Caption: Simplified reaction pathways for CO and C₂₊ products on Cu-Sb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selective CO₂ electrolysis to CO using isolated antimony alloyed copper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bimetallic Electrocatalysts for CO₂ Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. Manipulation of Oxygen Species on an Antimony-Modified Copper Surface to Tune the Product Selectivity in CO₂ Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile synthesis of an antimony-doped Cu/Cu₂O catalyst with robust CO production in a broad range of potentials for CO₂ electrochemical reduction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Bimetallic Cu-Bi catalysts for efficient electroreduction of CO₂ to formate [frontiersin.org]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. Current state of copper-based bimetallic materials for electrochemical CO₂ reduction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05385C [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Catalytic Activity of Copper Antimonide in CO₂ Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3365151#catalytic-activity-of-copper-antimonide-in-co2-reduction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com